1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt

Vue d'ensemble

Description

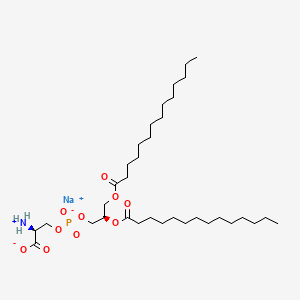

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt: is an anionic phospholipid with myristic acid tails (14:0) and contains a carboxylic acid (COOH) and amine (NH2) in its head group . This compound is widely used in the preparation of lipid-mixing vesicles, liposomes, or artificial membranes . It is also known for its role in modeling cell membranes and studying the effects of various substances on these membranes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt can be synthesized from sn-glycero-3-phosphocholine using Steglich esterification followed by sequential recrystallization from ethyl acetate and acetone . The structure of the compound is confirmed using various spectroscopy and chromatography techniques .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the esterification of sn-glycero-3-phosphocholine with myristic acid, followed by purification and recrystallization to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.

Reduction: Reduction reactions can modify the head group or fatty acid chains.

Substitution: The compound can undergo substitution reactions, particularly at the head group, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Oxidized phospholipids.

Reduction: Reduced phospholipids with modified head groups or fatty acid chains.

Substitution: Derivatives with different head groups or fatty acid chains.

Applications De Recherche Scientifique

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt involves its incorporation into lipid bilayers, where it influences membrane properties such as fluidity, permeability, and stability . The compound interacts with other lipids and proteins in the membrane, affecting their function and behavior . It is often used to model the effects of various substances on cell membranes, providing insights into their mechanisms of action .

Comparaison Avec Des Composés Similaires

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt: An anionic phospholipid with similar fatty acid chains but different head group.

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: A zwitterionic phospholipid with similar fatty acid chains but different head group.

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt: An anionic phospholipid with longer fatty acid chains.

Uniqueness: 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt is unique due to its specific head group, which contains both a carboxylic acid and an amine group. This unique structure allows it to interact differently with other molecules in the membrane, making it a valuable tool for studying membrane dynamics and interactions .

Activité Biologique

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt (DMPS) is a phospholipid that plays a significant role in various biological processes. As a negatively charged phospholipid, DMPS is primarily utilized in membrane studies, drug delivery systems, and as a model for biological membranes. This article explores the biological activity of DMPS, focusing on its interactions with drugs, effects on cell membranes, and implications in therapeutic applications.

- Chemical Formula : C₃₄H₆₅NNaO₁₀P

- Molecular Weight : 701.84 g/mol

- CAS Number : 105405-50-3

- Synonyms : DMPS, 1,2-Dimyristoyl-sn-glycero-3-phosphoserine sodium salt

Membrane Interaction

DMPS is known for its interaction with various drugs and its ability to modulate membrane properties. Studies have shown that the incorporation of DMPS into lipid membranes affects drug penetration and stability:

- Drug Delivery Systems : DMPS enhances the efficiency of drug delivery systems by facilitating the penetration of chemotherapeutic agents like doxorubicin (DOX) into cancer cells. In a study, the coadministration of simvastatin and DOX demonstrated improved efficacy in drug delivery when encapsulated in cubosomes containing DMPS .

- Membrane Fluidity and Charge : The presence of negatively charged DMPS in lipid bilayers influences the fluidity and permeability of membranes. This property is crucial for understanding how drugs interact with cellular membranes under various physiological conditions .

Study 1: Drug Interaction with DMPS

In a study examining the interaction between cationic peptides and lipid membranes, DMPS was used as a model for bacterial cell membranes. The results indicated that cationic compounds preferentially adsorb to negatively charged DMPS monolayers compared to neutral lipids . This selective interaction suggests potential applications in designing antimicrobial agents.

Study 2: Cancer Cell Viability

Research involving cancer-derived cell lines (A172, T98G, HeLa) demonstrated that cells exposed to DOX in the presence of DMPS exhibited significantly reduced viability compared to controls. The study utilized MTS assays to assess cell proliferation, indicating that DMPS enhances the cytotoxic effects of DOX through improved membrane interactions .

The mechanisms by which DMPS exerts its biological effects include:

- Electrostatic Interactions : The negatively charged nature of DMPS facilitates electrostatic interactions with positively charged drugs or peptides, enhancing their incorporation into lipid bilayers.

- Membrane Dynamics : DMPS alters membrane dynamics, affecting fluidity and permeability, which can influence cellular uptake mechanisms for various therapeutic agents .

Comparative Data on Biological Activity

| Parameter | DMPS | Other Phospholipids |

|---|---|---|

| Charge | Negative | Varies (neutral/negative) |

| Drug Penetration | High | Moderate to High |

| Membrane Fluidity | Increased | Varies |

| Cytotoxicity Enhancement | Significant with DOX | Varies |

Propriétés

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41);/q;+1/p-1/t30-,31+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQBWBFNCFHLO-MFABWLECSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H65NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677079 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-5-oxido-5,11-dioxo-8-(tetradecanoyloxy)-4,6,10-trioxa-5lambda~5~-phosphatetracosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105405-50-3 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-5-oxido-5,11-dioxo-8-(tetradecanoyloxy)-4,6,10-trioxa-5lambda~5~-phosphatetracosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the anionic nature of DMPS influence its interactions with cationic molecules?

A: DMPS, being an anionic lipid, exhibits a strong affinity for cationic molecules. Research has shown that cationic compounds like tetra-p-guanidinoethylcalix[4]arene (CX1) and its building block, p-guanidinoethylphenol (mCX1), demonstrate significant accumulation near DMPS monolayers. [] This attraction stems from the electrostatic interactions between the negatively charged phosphate group on DMPS and the positively charged guanidinium groups on CX1 and mCX1. Conversely, these cationic molecules show negligible adsorption to neutral lipid monolayers. This highlights the crucial role of electrostatic interactions in governing the interactions between DMPS and cationic compounds. []

Q2: Can the length of the lipid chains in a membrane impact the interaction with compounds like poly(9,9-dioctylfluorene) (PFO)?

A: Yes, the length of the alkyl chains in phospholipids can influence their interactions with compounds like PFO. Research indicates that PFO can be encapsulated within liposomes formed by various phospholipids, including DMPS. [] Interestingly, the study observed that varying the alkyl chain length of the phospholipids, such as using DMPC (dimyristoyl), DLPC (didodecanoyl), or DPPC (dipalmitoyl), affected the yield of the PFO β-phase. [] This suggests that the packing density and fluidity of the lipid bilayer, influenced by the alkyl chain length, play a role in modulating the interactions between PFO and the surrounding lipid environment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.